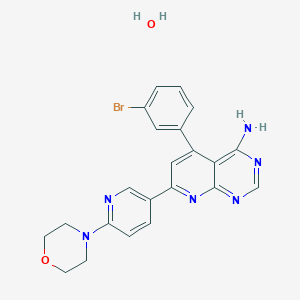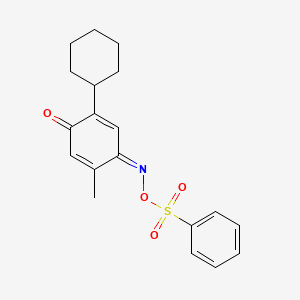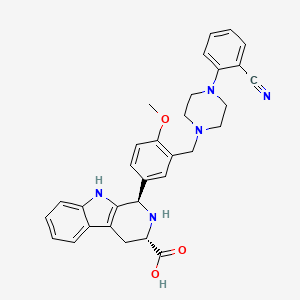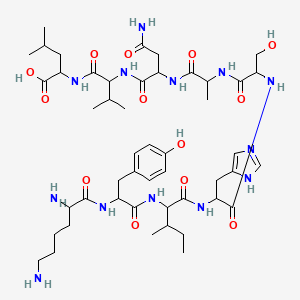![molecular formula C18H25N5S2 · 2HCl B1150369 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride](/img/structure/B1150369.png)
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is a potent inhibitor of the interaction between menin and mixed lineage leukemia (MLL) fusion proteins. Menin is a protein that plays a crucial role in the regulation of gene expression and is involved in leukemic transformations. The compound has shown significant potential in blocking the oncogenic properties of MLL fusion proteins, making it a promising candidate for the treatment of certain types of leukemia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride involves several steps, starting with the preparation of the core structure, which includes a piperazine ring and a thiazole moiety. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps include:
- Cyclization of 1,2-diamine derivatives with sulfonium salts.
- Deprotection of the resulting piperazine derivatives.
- Intramolecular cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity starting materials.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Purification steps including crystallization and chromatography to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield various reduced derivatives of the compound .
Applications De Recherche Scientifique
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the interaction between menin and MLL fusion proteins.
Biology: Investigated for its role in regulating gene expression and cell proliferation.
Medicine: Explored as a potential therapeutic agent for the treatment of leukemia.
Industry: Utilized in the development of new drugs targeting menin-MLL interactions
Mécanisme D'action
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride exerts its effects by binding to menin and blocking its interaction with MLL fusion proteins. This disruption prevents the oncogenic activity of MLL fusion proteins, leading to the inhibition of cell proliferation and induction of apoptosis in leukemia cells. The compound specifically targets the menin-MLL interaction, making it a highly selective inhibitor .
Comparaison Avec Des Composés Similaires
Similar Compounds
MI-nc dihydrochloride: A weaker inhibitor of the menin-MLL interaction with an IC50 value of 193 micromolar.
MI-1 dihydrochloride: Another menin-MLL interaction inhibitor with different potency and selectivity profiles.
Uniqueness
4-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-6-propylthieno[2,3-d]pyrimidine;dihydrochloride is unique due to its high potency and selectivity in inhibiting the menin-MLL interaction. Its ability to induce apoptosis in leukemia cells harboring MLL fusion proteins sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C18H25N5S2 · 2HCl |
|---|---|
Poids moléculaire |
448.5 |
Clé InChI |
BJVIQDRKAQVWIM-UHFFFAOYSA-N |
Apparence |
Assay:≥98%A crystalline solid |
Synonymes |
4-(4-(5,5-dimethyl-4,5-dihydrothiazol-2-yl)piperazin-1-yl)-6-propylthieno[2,3-d]pyrimidine, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-(3,5-dimethyl-1,2-oxazol-4-yl)-8-methoxy-1-[(1R)-1-pyridin-2-ylethyl]-3H-imidazo[4,5-c]quinolin-2-one;hydrochloride](/img/structure/B1150326.png)

